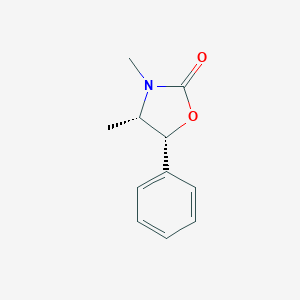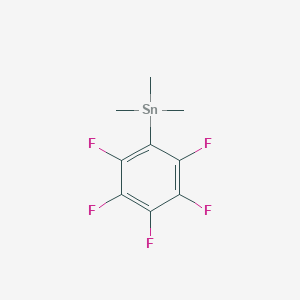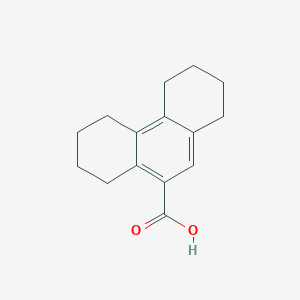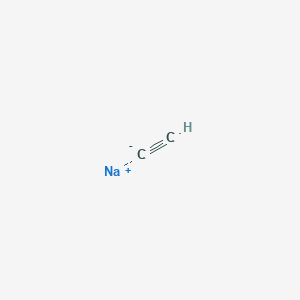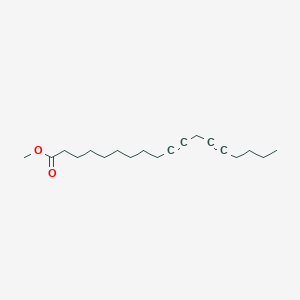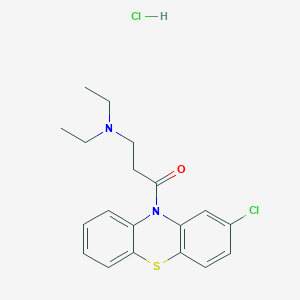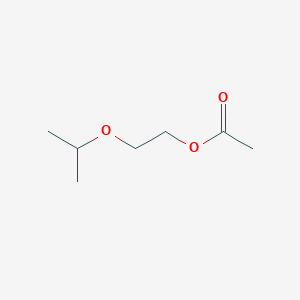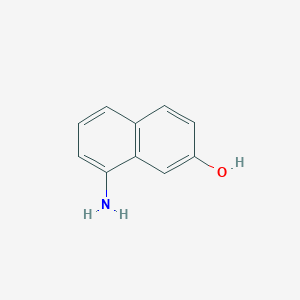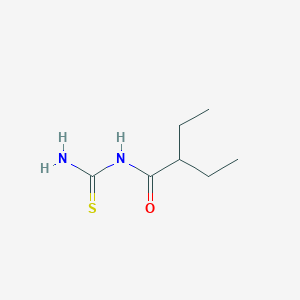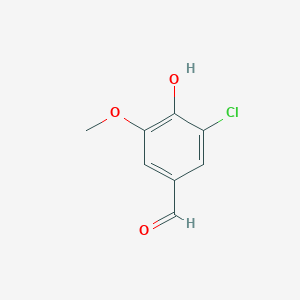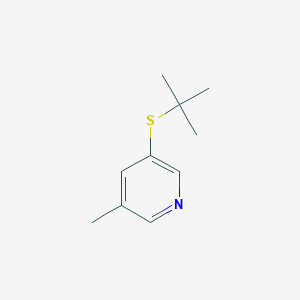
3-Picoline, 5-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Picoline, 5-(tert-butylthio)- is not fully understood. However, it is believed that the compound exerts its biological activity through the interaction with various cellular targets, such as enzymes and receptors. In anticancer activity, it has been suggested that 3-Picoline, 5-(tert-butylthio)- induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
Studies have shown that 3-Picoline, 5-(tert-butylthio)- has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi. In addition, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Picoline, 5-(tert-butylthio)-.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Picoline, 5-(tert-butylthio)- in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods and is readily available. In addition, its potential applications in various fields make it a valuable compound for scientific research. However, one of the limitations of using 3-Picoline, 5-(tert-butylthio)- in lab experiments is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for the study of 3-Picoline, 5-(tert-butylthio)-. One potential direction is the further exploration of its anticancer and antifungal properties. In addition, the compound's potential applications in material science and catalysis warrant further investigation. Another direction is the development of derivatives of 3-Picoline, 5-(tert-butylthio)- with improved biological activity and selectivity. Overall, the study of 3-Picoline, 5-(tert-butylthio)- has the potential to lead to the development of new drugs, materials, and catalysts.
Conclusion
In conclusion, 3-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized using various methods and has been shown to possess anticancer and antifungal properties, as well as potential applications in material science and catalysis. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Picoline, 5-(tert-butylthio)- and to develop derivatives with improved biological activity and selectivity.
Méthodes De Synthèse
The synthesis of 3-Picoline, 5-(tert-butylthio)- can be achieved through various methods. One of the most common methods is the reaction between 3-Picoline and tert-butyl thiol in the presence of a catalyst. Another method involves the reaction of 3-Picoline with tert-butyl mercaptan in the presence of a base. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature and pressure.
Applications De Recherche Scientifique
3-Picoline, 5-(tert-butylthio)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-Picoline, 5-(tert-butylthio)- has been shown to possess anticancer and antifungal properties. In material science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 3-Picoline, 5-(tert-butylthio)- has been used as a ligand for transition metal catalysts.
Propriétés
Numéro CAS |
18794-47-3 |
|---|---|
Nom du produit |
3-Picoline, 5-(tert-butylthio)- |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
3-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
ASCYFBRLXRDIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
SMILES canonique |
CC1=CC(=CN=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
